molecular formula C9H15ClO3 B1630796 Ethyl 7-chloro-2-oxoheptanoate CAS No. 78834-75-0

Ethyl 7-chloro-2-oxoheptanoate

Cat. No. B1630796
CAS RN: 78834-75-0
M. Wt: 206.66 g/mol
InChI Key: YJJLIIMRHGRCFM-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxoheptanoate is an organochlorine compound . It is used in the preparation of pharmaceuticals such as cilastatin, which is used to inhibit cytochrome P450 enzymes in order to prolong the effectiveness of other drugs .


Synthesis Analysis

Ethyl 7-chloro-2-oxoheptanoate is obtained by reacting ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst . Another method involves the reaction of 6-chloroacetyl chloride with a first nucleophilic reagent to obtain 6-chloroacetyl cyanide, which is then subjected to hydrolysis under the action of acid and a nucleophilic substitution reaction with a second nucleophilic reagent .


Molecular Structure Analysis

The molecular formula of Ethyl 7-chloro-2-oxoheptanoate is C9H15ClO3 . Its molecular weight is 206.67 .


Chemical Reactions Analysis

Ethyl 7-chloro-2-oxoheptanoate is a product of the Grignard reaction . It can be used to synthesize organic compounds .


Physical And Chemical Properties Analysis

Ethyl 7-chloro-2-oxoheptanoate has a density of 1.1±0.1 g/cm^3 . Its boiling point is 281.2±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 111.3±21.6 °C .

Scientific Research Applications

Synthesis Processes

Ethyl 7-chloro-2-oxoheptanoate plays a pivotal role in the synthesis of various chemical compounds. Chen Xin-zhi (2006) detailed its use as an intermediate in the synthesis of cilastatin, a process that involves several stages including esterification, cyclization, and alkylation, leading to an improved yield (Chen Xin-zhi, 2006). Additionally, Akira Takeda et al. (1977) demonstrated the use of ethyl 7-chloro-2-oxoheptanoate in the formation of pestalotin, an important organic compound, through a series of chemical reactions including treatment with sodium ethoxide (Akira Takeda, Eiichiro Amano, & Sadao Tsuboi, 1977).

Chemical Analysis and Purity Determination

Ding Li (2007) employed gas chromatography to assess the purity of ethyl 7-chloro-2-oxoheptanoate, which also involved identifying and analyzing its main trace impurity, 6-chloro caproaldehyde. This approach was crucial in understanding the chemical composition and quality of the compound (Ding Li, 2007).

Involvement in Photophysicochemical Studies

Ethyl 7-chloro-2-oxoheptanoate has been utilized in the study of photophysicochemical properties. Halid Kuruca et al. (2018) synthesized various derivatives of ethyl 7-chloro-2-oxoheptanoate and investigated their spectral, photophysical, and photochemical properties. These studies are essential in understanding the behavior of these compounds under different light conditions (Halid Kuruca et al., 2018).

Role in Antiproliferative Drug Synthesis

In the field of medicinal chemistry, ethyl 7-chloro-2-oxoheptanoate has been used in the synthesis of drugs with antiproliferative properties. E. Nurieva et al. (2015) synthesized derivatives involving ethyl 7-chloro-2-oxoheptanoate, showing moderate cytotoxicity against human epithelial lung carcinoma cells, indicating its potential in cancer treatment research (E. Nurieva et al., 2015).

Safety And Hazards

Ethyl 7-chloro-2-oxoheptanoate is a controlled product . It is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling .

Future Directions

Ethyl 7-chloro-2-oxoheptanoate is a significant starting material for the synthesis of cilastatin , a drug developed by Merck that inhibits renal dehydropeptidase . This suggests potential future directions in the development of pharmaceuticals.

properties

IUPAC Name

ethyl 7-chloro-2-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLIIMRHGRCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057833
Record name Ethyl 7-chloro-2-oxoheptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-2-oxoheptanoate

CAS RN

78834-75-0
Record name Heptanoic acid, 7-chloro-2-oxo-, ethyl ester
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Record name Ethyl 7-chloro-2-oxoheptanoate
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Record name Ethyl 7-chloro-2-oxoheptanoate
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Record name Ethyl 7-chloro-2-oxoheptanoate
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Synthesis routes and methods

Procedure details

The solution of ethyl 7-chloro-2-hydroxyiminoheptanoate [III-1] in toluene obtained in Example 9 (without being concentrated) is added dropwise into 36 % aqueous formalin solution, and thereto is added sulfuric acid. The mixture is warmed, and further thereto is added water. The organic layer is separated, neutralized, washed with water, and concentrated under reduced pressure to give ethyl 7-chloro-2-oxoheptanoate [I-1].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kobayashi, N Tanaka, M Suzuki, M Maeda… - Phytochemistry …, 2022 - Elsevier
Adenostemmoic acid B (AB) is a major compound found in Adenostemma lavenia; it shows anti-melanogenic, anti-inflammatory, and cytotoxic activities. By modifying the 19th position (…
Number of citations: 2 www.sciencedirect.com
JZ Li, JX Wang, SX Liu - Fine …, 2012 - … Xuehui, 201, Huangpu Rd. PO Box …
Number of citations: 0

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